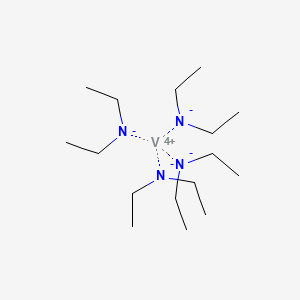

Tetra(diethylamino)vanadium

Vue d'ensemble

Description

It is a dark green to dark brown oily liquid that is sensitive to air and moisture . This compound is primarily used in research and development due to its unique properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tetra(diethylamino)vanadium typically involves the reaction of vanadium tetrachloride with diethylamine in an inert atmosphere. The process can be summarized as follows:

Reactants: Vanadium tetrachloride (VCl4) and diethylamine (HN(CH2CH3)2).

Solvent: Anhydrous ether or an inert solvent like toluene.

Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at around -30°C to 0°C.

Procedure: Vanadium tetrachloride is added dropwise to a solution of diethylamine in the solvent. The mixture is stirred for several hours, followed by refluxing at room temperature.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures with additional safety and purity controls. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

Tetra(diethylamino)vanadium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of vanadium.

Reduction: It can be reduced to lower oxidation states, although this is less common.

Substitution: The diethylamino ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Ligand exchange reactions can be carried out using various amines or phosphines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium oxides, while substitution reactions can produce a variety of vanadium complexes with different ligands .

Applications De Recherche Scientifique

Tetra(diethylamino)vanadium has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of vanadium-based catalysts and materials.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Mécanisme D'action

The mechanism of action of tetra(diethylamino)vanadium involves its interaction with various molecular targets and pathways. In biological systems, vanadium compounds are known to inhibit protein tyrosine phosphatases, which play a crucial role in regulating insulin signaling pathways. This inhibition can enhance insulin sensitivity and glucose uptake, making vanadium compounds potential candidates for diabetes treatment . Additionally, vanadium compounds can interact with other enzymes and proteins, affecting various cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetra(dimethylamino)vanadium: Similar in structure but with dimethylamino ligands instead of diethylamino.

Vanadyl sulfate: A common vanadium compound used in biological studies.

Sodium metavanadate: Another vanadium compound with different oxidation states and applications.

Uniqueness

Tetra(diethylamino)vanadium is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other vanadium compounds. Its ability to form stable complexes and undergo various chemical transformations makes it valuable for research and industrial applications .

Activité Biologique

Tetra(diethylamino)vanadium is a vanadium-based compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. Vanadium compounds are known for their insulin-mimetic properties, anticancer effects, and modulation of various biochemical pathways. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the chemical formula and is characterized by its four diethylamino groups attached to a central vanadium atom. The oxidation state of vanadium in this compound is typically +4 or +5, which significantly influences its reactivity and biological interactions.

1. Antidiabetic Effects

Vanadium compounds, including this compound, have been studied for their insulin-mimetic properties. Research indicates that vanadium can enhance glucose uptake in cells by mimicking insulin's actions. For instance, studies have shown that vanadate compounds can reduce blood glucose levels in diabetic animal models by inhibiting protein tyrosine phosphatases (PTPs), which are involved in insulin signaling pathways .

Table 1: Summary of Antidiabetic Effects

| Study Type | Dosage | Effect on Blood Glucose | Reference |

|---|---|---|---|

| Animal Model | 7.5 mg/kg/day | Significant reduction | |

| In Vitro | Varies | Increased glucose uptake | |

| Clinical Trials | Not yet available | N/A | N/A |

2. Anticancer Properties

This compound has shown promise in anticancer research. Studies indicate that vanadium complexes can induce apoptosis in various cancer cell lines through the modulation of signaling pathways related to cell proliferation and survival. For example, one study highlighted the ability of vanadium complexes to inhibit the growth of tumor cells by targeting specific kinases involved in cancer progression .

Table 2: Anticancer Activity Overview

| Cell Line | Concentration | Observed Effect | Reference |

|---|---|---|---|

| Caki-1 Renal Cells | 3 mg/kg | Induced apoptosis | |

| MCF-7 Breast Cells | Varies | Growth inhibition |

The biological activity of this compound is largely attributed to its ability to mimic phosphate groups and interact with various enzymes involved in cellular signaling. Vanadium compounds have been shown to inhibit phosphatases, thereby enhancing phosphorylation states within cells, which is crucial for signal transduction processes .

Key Mechanisms:

- Inhibition of Protein Tyrosine Phosphatases (PTPs): Enhances insulin signaling.

- Modulation of Kinase Activity: Influences cell survival and proliferation pathways.

- Induction of Oxidative Stress: Can lead to apoptosis in cancer cells.

Case Study 1: Insulin-Mimetic Action

In a study involving diabetic rats, administration of this compound resulted in a notable decrease in blood glucose levels after two weeks of treatment, suggesting its potential as a therapeutic agent for diabetes management .

Case Study 2: Cancer Cell Line Response

Research on Caki-1 renal cancer cells demonstrated that treatment with this compound led to significant morphological changes indicative of apoptosis. The study reported activation of caspases and increased levels of reactive oxygen species (ROS), confirming the compound's anticancer effects .

Toxicological Considerations

While the therapeutic potential is promising, it is essential to consider the toxicological profile of this compound. Studies indicate that high doses can lead to adverse effects such as developmental anomalies in animal models . The established no-observed-adverse-effect level (NOAEL) for vanadium compounds is critical for determining safe dosage ranges for future clinical applications.

Propriétés

IUPAC Name |

diethylazanide;vanadium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H10N.V/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAFTSSBHXMDSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[V+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40N4V | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.